molecular formula C14H10FN3O4 B11096005 Ethyl 5-(4-fluorophenyl)-4-hydroxy-6-oxo-5,6-dihydropyrrolo[3,4-C]pyrazole-3-carboxylate

Ethyl 5-(4-fluorophenyl)-4-hydroxy-6-oxo-5,6-dihydropyrrolo[3,4-C]pyrazole-3-carboxylate

Cat. No.: B11096005
M. Wt: 303.24 g/mol
InChI Key: QAECTGAHQSNGTR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)-4-hydroxy-6-oxo-5,6-dihydropyrrolo[3,4-C]pyrazole-3-carboxylate is a complex heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrrole ring, and a fluorophenyl group attached to the pyrazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluorophenyl)-4-hydroxy-6-oxo-5,6-dihydropyrrolo[3,4-C]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-fluorobenzaldehyde under acidic conditions to introduce the fluorophenyl group. The final step involves cyclization and esterification to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-4-hydroxy-6-oxo-5,6-dihydropyrrolo[3,4-C]pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-4-hydroxy-6-oxo-5,6-dihydropyrrolo[3,4-C]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a potent inhibitor .

Comparison with Similar Compounds

    Ethyl 4-pyrazolecarboxylate: Shares the pyrazole core but lacks the fused pyrrole ring and fluorophenyl group.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a similar fluorophenyl group but differs in the overall structure and functional groups.

Uniqueness: Ethyl 5-(4-fluorophenyl)-4-hydroxy-6-oxo-5,6-dihydropyrrolo[3,4-C]pyrazole-3-carboxylate is unique due to its fused ring system and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H10FN3O4

Molecular Weight

303.24 g/mol

IUPAC Name

ethyl 5-(4-fluorophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H10FN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-5-3-7(15)4-6-8/h3-6H,2H2,1H3,(H,16,17)

InChI Key

QAECTGAHQSNGTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NN1)C(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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